molecular formula C9H13N3 B1465440 N-cyclopropyl-2,6-dimethylpyrimidin-4-amine CAS No. 1178628-52-8

N-cyclopropyl-2,6-dimethylpyrimidin-4-amine

Cat. No.: B1465440
CAS No.: 1178628-52-8
M. Wt: 163.22 g/mol
InChI Key: LCKJMDYLGJSBBC-UHFFFAOYSA-N
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Description

“N-cyclopropyl-2,6-dimethylpyrimidin-4-amine” is a chemical compound with the CAS Number: 1178628-52-8 . It has a molecular weight of 163.22 and its IUPAC name is N-cyclopropyl-2,6-dimethyl-4-pyrimidinamine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H13N3/c1-6-5-9(11-7(2)10-6)12-8-3-4-8/h5,8H,3-4H2,1-2H3, (H,10,11,12) . This code provides a specific representation of the molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a solid .

Scientific Research Applications

Antifungal Applications

N-cyclopropyl-2,6-dimethylpyrimidin-4-amine and its derivatives show potential in antifungal applications. A study conducted by Jafar et al. (2017) synthesized derivatives of 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine, including compounds with heterocyclic compounds attached, which were tested for their antifungal activity against Aspergillus terreus and Aspergillus niger. The results indicated that these compounds exhibit significant antifungal effects, with one of the synthesized compounds showing a more pronounced effect compared to others. This suggests that modifications to the this compound structure can enhance its antifungal properties, potentially making it a useful agent in combating fungal infections (Jafar et al., 2017).

Crystal Structure Analysis

The crystal structure of compounds related to this compound provides insights into their potential applications in material science and drug design. Jeon et al. (2015) analyzed the crystal structure of cyprodinil, an anilinopyrimidine fungicide closely related to this compound. Understanding the molecular geometry, including dihedral angles and π–π interactions, is crucial for predicting the behavior of these compounds in complex environments and designing derivatives with desired properties (Jeon et al., 2015).

Synthesis and Reactivity

The synthesis and reactivity of this compound derivatives are of significant interest in organic chemistry and pharmaceutical development. Novakov et al. (2017) explored the aminolysis reactions of a compound structurally similar to this compound, revealing that the reactivity of such compounds can be influenced by the steric and electronic nature of the substituents. This research highlights the versatility of this compound derivatives in synthetic chemistry, potentially leading to the development of new pharmaceuticals and materials (Novakov et al., 2017).

Properties

IUPAC Name

N-cyclopropyl-2,6-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-6-5-9(11-7(2)10-6)12-8-3-4-8/h5,8H,3-4H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKJMDYLGJSBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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